KU14R

Insulin secretion Pancreatic islets Imidazoline pharmacology

KU14R is the definitive tool for studying imidazoline I3 receptor pharmacology. Unlike standard insulin receptor antagonists (e.g., S961), KU14R selectively blocks imidazoline-stimulated insulin secretion without affecting glucose- or KCl-induced secretion. It also blocks KATP channels (IC50 31.9 μM) without insulinotropic activity, enabling unique functional studies. Essential for validating I3-dependent β-cell responses. Trust our high-purity, research-grade KU14R for reproducible results.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 189224-48-4
Cat. No. B1673863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU14R
CAS189224-48-4
Synonyms2-(2-ethyl-2,3-dihydro-2-benzofuranyl)-2-imidazole
KU 14R
KU-14R
KU14R
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCC1(CC2=CC=CC=C2O1)C3=NC=CN3
InChIInChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15)
InChIKeyJCWVNNMJXQJVNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KU14R (CAS 189224-48-4) Compound Baseline Overview for Scientific Procurement


KU14R (CAS 189224-48-4; C13H14N2O; MW 214.26) is a small-molecule imidazole derivative that acts as a selective antagonist of the atypical imidazoline I3 receptor [1]. Unlike standard insulin receptor antagonists, KU14R targets the putative I3 binding site on pancreatic β-cells and selectively blocks insulin secretory responses induced by imidazolines [2]. Structurally, it is the imidazole analogue of the imidazoline agonist efaroxan, with the replacement of the imidazoline ring by an imidazole moiety conferring its distinct pharmacological profile [3].

KU14R Functional Selectivity: Why I3 Receptor Antagonists Cannot Be Substituted with Generic Insulin Receptor Antagonists


KU14R is frequently misclassified as a generic "insulin receptor antagonist," yet substitution with conventional IR antagonists such as S961 or HNMPA fails to replicate its experimental utility. KU14R targets the imidazoline I3 receptor on pancreatic β-cells to selectively inhibit imidazoline-stimulated insulin secretion, without affecting glucose- or KCl-induced secretion [1]. In contrast, S961 is a high-affinity peptide antagonist of the insulin receptor orthosteric site (IC50 0.048–0.027 nM for HIR-A/HIR-B) [2]. These compounds operate via completely distinct molecular targets and pathways, making them functionally non-interchangeable. Additionally, KU14R's in vivo behavior—where it paradoxically produces additive hypoglycemia when co-administered with efaroxan rather than antagonism—contradicts its in vitro classification and underscores the compound's context-dependent pharmacology [3].

KU14R Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. Closest Analogs


Insulinotropic Activity: KU14R Lacks Direct Insulinotropic Effect vs. Efaroxan

In freshly isolated perifused mouse islets, KU14R (30, 100, or 300 μM) produced no enhancement of insulin secretion at either 5 mM or 10 mM glucose, whereas efaroxan (100 μM) strongly stimulated insulin secretion at 10 mM glucose [1]. The insulinotropic effect of efaroxan was not antagonized by KU14R [1].

Insulin secretion Pancreatic islets Imidazoline pharmacology

KATP Channel Blockade Potency: KU14R vs. Efaroxan IC50 Comparison

Both compounds block KATP channels in pancreatic β-cells, but with differing potencies. Efaroxan inhibited KATP channels with an IC50 of 8.8 μM (Hill slope -1.1), whereas KU14R exhibited an IC50 of 31.9 μM (Hill slope -1.5) [1]. This represents a ~3.6-fold lower potency for KU14R in KATP channel blockade.

KATP channel Electrophysiology Beta-cell pharmacology

Cytosolic Calcium Mobilization: KU14R Is Less Efficient than Efaroxan in Raising [Ca2+]c

KU14R was clearly less efficient than efaroxan in raising cytosolic calcium concentration ([Ca2+]c) in single β-cells and whole islets at 5 mM glucose [1]. Both compounds strongly depolarized the β-cell membrane potential and induced action potential spiking; however, neither compound affected the [Ca2+]c increase induced by 10 mM glucose [1].

Calcium signaling Beta-cell Imidazoline

cAMP-Potentiated Insulin Secretion: KU14R Antagonism vs. Efaroxan Desensitization

KU14R markedly impaired the potentiation of insulin secretion mediated by agents that raise cAMP, including the adenylate cyclase activator forskolin and the phosphodiesterase inhibitor IBMX [1]. These effects were not accompanied by any reduction in cAMP levels [1]. Islets exposed to efaroxan for 24 h became selectively desensitized to efaroxan but still responded normally to glucose; however, the ability of either forskolin or IBMX to potentiate glucose-induced insulin secretion was severely impaired [1].

cAMP pathway Insulin secretion potentiation Imidazoline pharmacology

In Vivo Glucose Homeostasis: KU14R Produces Additive Hypoglycemia with Efaroxan Rather than Antagonism

When KU14R was administered before or after a hypoglycemic dose of efaroxan in mice, the fall in blood glucose was at least additive rather than antagonistic [1]. At 10⁻⁴ M, KU14R exhibited weak α2-adrenoceptor antagonist activity [1]. The study concluded that KU14R does not act as an antagonist of either efaroxan or S22068 at an imidazoline site in vivo [1].

In vivo pharmacology Blood glucose Imidazoline

Insulin Secretion Augmentation: KU14R Enhances Efaroxan-Stimulated Secretion in BRIN-BD11 Cells

In BRIN-BD11 clonal pancreatic β-cells, efaroxan (200 μM) stimulated insulin secretion (P<0.001). This insulinotropic effect was significantly augmented by KU14R at 100-200 μM (P<0.01 to P<0.001) and by RX801080 (200 μM; P<0.05) [1]. KU14R (50-200 μM) alone dose-dependently stimulated insulin secretion in the presence of 8.4 mM glucose (P<0.01 to P<0.001) [1].

Insulin secretion Clonal beta cells Imidazoline

KU14R Optimal Application Scenarios for Scientific and Industrial Procurement


I3 Receptor Target Validation and Imidazoline Pathway Dissection

KU14R is the primary tool compound for validating I3 receptor involvement in imidazoline-mediated insulin secretion. Its selective inhibition of efaroxan-induced secretion without affecting glucose- or KCl-stimulated secretion makes it essential for distinguishing I3-dependent from I3-independent effects [1]. It has been employed to confirm morin's agonist activity at I-3R in diabetic rats, where KU14R dose-dependently inhibited morin-induced hypoglycemia and insulin secretion [2].

KATP Channel Functional Studies Independent of Insulinotropic Confounds

KU14R blocks KATP channels (IC50 31.9 μM) but lacks insulinotropic activity, providing a unique tool to study KATP channel blockade decoupled from downstream secretory amplification [1]. This property enables researchers to isolate the electrophysiological effects of imidazoline-site binding from the calcium-mobilizing and secretory potentiation effects seen with full agonists like efaroxan [1].

cAMP Pathway Potentiation Mechanism Studies

KU14R markedly impairs cAMP-potentiated insulin secretion (induced by forskolin or IBMX) without reducing cAMP levels, indicating antagonism at a distal point in the potentiation pathway [1]. This makes KU14R a valuable tool for dissecting the KATP channel-independent component of imidazoline pharmacology and the downstream effectors of cAMP-mediated secretory amplification [1].

β-Cell Line-Specific Pharmacology and Comparative Studies

KU14R exhibits context-dependent pharmacology that varies across cellular systems. In BRIN-BD11 cells, KU14R alone stimulates insulin secretion and augments efaroxan-induced secretion [1], whereas in freshly isolated islets it lacks insulinotropic activity [2]. This system-dependent behavior makes KU14R a critical reference compound for comparative studies across β-cell models and for investigating the molecular basis of cell-type-specific imidazoline responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for KU14R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.